molecular formula C10H20N2O4S2 B14671505 S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate CAS No. 40283-81-6

S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate

Cat. No.: B14671505
CAS No.: 40283-81-6
M. Wt: 296.4 g/mol
InChI Key: WIWKLJSVMPRVIK-UHFFFAOYSA-N
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Description

S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is an organosulfur compound characterized by the presence of a thiosulfate group. This compound is notable for its unique structure, which includes a cyclohexylmethyl group and an amidino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide under nucleophilic substitution conditions. The thiol group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of the thiosulfate compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can undergo redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to modulate oxidative stress and inflammation is of particular interest in medical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-((N-(4-Hydroxymethylcyclohexylmethyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

40283-81-6

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-(hydroxymethyl)cyclohexane

InChI

InChI=1S/C10H20N2O4S2/c11-10(7-17-18(14,15)16)12-5-8-1-3-9(6-13)4-2-8/h8-9,13H,1-7H2,(H2,11,12)(H,14,15,16)

InChI Key

WIWKLJSVMPRVIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN=C(CSS(=O)(=O)O)N)CO

Origin of Product

United States

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